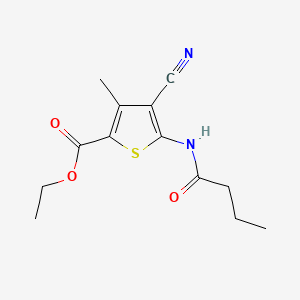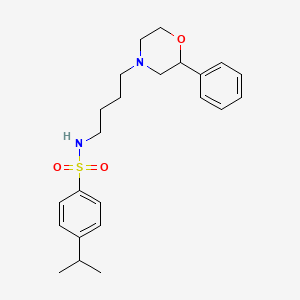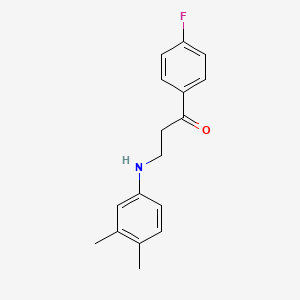![molecular formula C5H6ClF3O2S B2573772 Chlorure de méthanesulfonyle de [1-(trifluorométhyl)cyclopropyl]méthane CAS No. 1228450-49-4](/img/structure/B2573772.png)
Chlorure de méthanesulfonyle de [1-(trifluorométhyl)cyclopropyl]méthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride: is an organosulfur compound with the molecular formula C5H6ClF3O2S and a molecular weight of 222.61 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl chloride group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing trifluoromethyl groups which enhance metabolic stability and bioavailability.
Organic Synthesis: It serves as a reagent for introducing the trifluoromethyl group into organic molecules, which can significantly alter their chemical and physical properties.
Biology and Medicine:
Drug Development: The compound is utilized in the development of new drugs, especially those targeting enzymes or receptors that interact with sulfonyl groups.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Industry:
Agrochemicals: The compound is employed in the synthesis of agrochemicals, including herbicides and pesticides, where the trifluoromethyl group enhances efficacy and environmental stability.
Materials Science: It is used in the development of advanced materials with unique properties, such as increased hydrophobicity or thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclopropylmethanol+Trifluoromethylsulfonyl chloride→[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride+HCl
Industrial Production Methods:
In an industrial setting, the production of [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Mécanisme D'action
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various functional groups. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes that interact with sulfonyl groups, affecting metabolic pathways.
Receptors: It can bind to specific receptors, altering their function and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclopropanemethanesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.
Trifluoromethanesulfonyl chloride: Contains the trifluoromethyl group but lacks the cyclopropyl ring.
Methanesulfonyl chloride: Lacks both the trifluoromethyl group and the cyclopropyl ring.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group in [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not present in similar compounds.
Cyclopropyl Ring: The cyclopropyl ring adds strain and reactivity to the molecule, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)3-4(1-2-4)5(7,8)9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVXYKKWUAPBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228450-49-4 |
Source


|
| Record name | [1-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2573697.png)
![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)





![N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2573712.png)
